molecular formula C18H22ClNO2 B1437335 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-64-9

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

Cat. No. B1437335
M. Wt: 319.8 g/mol
InChI Key: DNSBPOJLCXLVNB-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline, also known as N-chloro-2-methylphenoxyethyl-4-propoxyaniline, is a chlorinated aniline compound used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 225.6 g/mol and a melting point of -5.5°C. It is soluble in water and alcohols and is used in a variety of research applications.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Analgesic and Anti-inflammatory Activities

    Researchers synthesized and characterized 1,3,4-oxadiazole derivatives starting from 4-chloro-m-cresol, exploring their potential analgesic and anti-inflammatory activities in rodents. Some derivatives demonstrated potent effects, suggesting this synthetic pathway's relevance for developing new therapeutic agents (Dewangan et al., 2015).

  • Antimicrobial Evaluation

    Novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide were synthesized and evaluated for their antibacterial and antifungal activities, highlighting the antimicrobial potential of related compounds (Fuloria et al., 2009).

Materials Science Applications

  • Copolymer Synthesis: Phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates were prepared and copolymerized with styrene, indicating applications in polymer science for developing new materials with tailored properties (Kharas et al., 2016).

Spectroscopic and Theoretical Studies

  • Vibrational, Geometrical, and Electronic Properties: Infrared spectroscopic studies and theoretical calculations on substituted N-phenoxyethylanilines provided insights into their vibrational, geometrical, and electronic properties, crucial for understanding the fundamental aspects of such compounds (Finazzi et al., 2003).

Environmental Applications

  • Adsorption of Phenols: Arylene- and ethylene-bridged polysilsesquioxanes were synthesized for the adsorption of phenolic compounds, showing potential for environmental remediation technologies (Burleigh et al., 2002).

properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-3-11-21-17-7-5-16(6-8-17)20-10-12-22-18-9-4-15(19)13-14(18)2/h4-9,13,20H,3,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSBPOJLCXLVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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